6-(3-Methylthiophenyl)picolinic acid
CAS No.: 1261969-44-1
Cat. No.: VC11754457
Molecular Formula: C13H11NO2S
Molecular Weight: 245.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261969-44-1 |
|---|---|
| Molecular Formula | C13H11NO2S |
| Molecular Weight | 245.30 g/mol |
| IUPAC Name | 6-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) |
| Standard InChI Key | BVZSKHNUVLFNBL-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
| Canonical SMILES | CSC1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characteristics
6-(3-Methylthiophenyl)picolinic acid belongs to the class of heteroaromatic carboxylic acids, combining a pyridine ring with a carboxyl group at the 2-position and a 3-methylthiophenyl moiety at the 6-position. The sulfur atom in the thiophenyl group introduces distinct electronic and steric properties, which may influence its reactivity and intermolecular interactions . Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 245.30 g/mol | |
| Density | Not Reported | - |
| Melting/Boiling Points | Not Reported | - |
| Solubility | Not Reported | - |
The absence of empirical data for density, phase transition temperatures, and solubility highlights the need for experimental characterization of this compound .
Structural Analogues and Functional Implications
The 6-position substitution pattern in picolinic acid derivatives has been strongly associated with biological activity. For instance:
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6-Pyrazolyl derivatives: Demonstrated potent herbicidal activity through auxin-like effects, with EC values <10 μM in Arabidopsis thaliana root growth assays .
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6-Indazolyl analogs: Showed 100% herbicidal efficacy at 250 g/ha against Amaranthus retroflexus by modulating ethylene and ABA pathways .
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3-Hydroxy-6-sulfonatooxy derivatives: Exhibited complex hydrogen-bonding networks in crystalline states, influencing stability and solubility .
These findings suggest that the 3-methylthiophenyl group in 6-(3-Methylthiophenyl)picolinic acid could confer unique electronic properties through sulfur's polarizability and the methyl group's steric effects, potentially enhancing membrane permeability or target binding compared to chlorine- or oxygen-containing analogs .
Synthetic Methodologies
Direct Synthesis Approaches
While no explicit synthesis of 6-(3-Methylthiophenyl)picolinic acid has been reported, analogous routes for 6-aryl picolinates provide viable blueprints:
Coupling Reactions
The MDPI study outlines a general method for 6-heteroaryl picolinic acids:
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Nucleophilic Aromatic Substitution: React 4-amino-3,5,6-trichloropicolinonitrile with substituted heterocycles (e.g., indazoles) in 1,4-dioxane at 100°C for 12 hours.
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Hydrolysis: Treat intermediate nitriles with concentrated HCl to yield carboxylic acids.
Adapting this protocol, 3-methylthiophenyl boronic acid could undergo Suzuki-Miyaura coupling with a halogenated picolinate precursor, followed by hydrolysis .
Challenges in Synthesis
Key synthetic hurdles include:
Structural and Crystallographic Analysis
Predicted Molecular Geometry
Comparative analysis with crystallized picolinate derivatives allows for structural predictions:
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Intramolecular Hydrogen Bonding: Likely between the carboxylic acid proton and pyridine nitrogen, stabilizing the zwitterionic form .
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Dihedral Angle: The thiophenyl ring is expected to adopt a ~30° angle relative to the pyridine plane to minimize steric clash with the methyl group .
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Tautomerism: Potential keto-enol tautomerism at the carboxyl group could influence solubility and reactivity .
Crystallization Behavior
While no single-crystal data exists for this compound, the Abm2 space group observed in 3,6-dihydroxypicolinic acid suggests that 6-substituted picolinates may form unusual crystal lattices with:
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Sheet-like Networks: Stabilized by O–H···O and N–H···O hydrogen bonds parallel to the ac plane .
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π-Stacking Interactions: Between aromatic rings at ~3.5 Å spacing, potentially enhanced by sulfur's polarizability .
Biological and Industrial Applications
Metal Chelation Properties
Picolinic acid derivatives are renowned for forming stable metal complexes :
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Chromium Picolinate: Used in dietary supplements to improve insulin sensitivity .
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Iron Chelation: PIC-Fe complexes show antimicrobial activity by depriving pathogens of essential metals .
Quantum mechanical calculations predict that the thiophenyl sulfur could participate in metal coordination, potentially creating novel chelates with altered redox properties compared to traditional picolinates .
Pharmacological Considerations
Though unstudied for this derivative, related picolinates exhibit:
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Neuroactive Effects: Modulation of kynurenine pathway metabolites in CNS disorders .
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Antiviral Activity: PIC-IFNγ synergism reduces viral replication in HIV models at mM concentrations .
The methylthiophenyl group's lipophilicity (clogP ≈ 2.8) suggests enhanced blood-brain barrier penetration compared to polar analogs, warranting neuropharmacological investigation .
Research Challenges and Future Directions
Knowledge Gaps
Critical unanswered questions include:
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Ecotoxicity: Degradation products and environmental half-life remain uncharacterized.
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Synthetic Scalability: Current analog-based routes give ≤45% yields , necessitating optimized catalysis.
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Structure-Activity Relationships: How sulfur substitution affects auxin receptor binding versus chlorinated/oxygenated analogs.
Emerging Opportunities
Promising research avenues:
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Computational Modeling: Molecular docking against AFB5/TIR1 auxin receptors to predict herbicidal potency .
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Nanoformulations: Encapsulation in biodegradable polymers to enhance soil mobility and reduce application rates .
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Asymmetric Synthesis: Chiral resolution for studying enantioselective effects in biological systems .
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